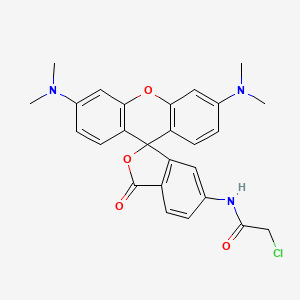

6-Chloroacetamidotetramethyl Rhodamine

Description

Properties

IUPAC Name |

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLQGIJLQWWVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CCl)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652510 | |

| Record name | N-[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-6-yl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159435-08-2 | |

| Record name | N-[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-6-yl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 3-Aminophenols with Phthalic Anhydrides

The rhodamine core is traditionally synthesized via acid-catalyzed condensation of 3-aminophenols with phthalic anhydride derivatives. For 6-chloroacetamidotetramethyl rhodamine, this step establishes the xanthene scaffold while introducing methyl groups at the 3′, 6′, and 9′ positions. A study by Kulkarni et al. demonstrated that solvent-free, catalyst-free conditions in a continuous flow mechanochemical reactor (180°C, 10–12 min) yield rhodamine B derivatives with 70–84% efficiency. While this method targets rhodamine B, analogous conditions are adaptable for tetramethyl variants by substituting 3-aminophenol with 3-(dimethylamino)phenol.

Regioselective Functionalization at the 6-Position

Introducing the chloroacetamide group at the 6-position requires regioselective acylation. Ranjit et al. optimized this step by first synthesizing 6-aminotetramethyl rhodamine via hydrolysis of a protected acetamido intermediate, followed by re-acylation with chloroacetyl chloride. Critical to this process is the use of anhydrous conditions to prevent hydrolysis of the chloroacetamide group. The final product, this compound, was isolated in 65% yield after column chromatography, with purity confirmed via HPLC.

Mechanochemical and Continuous Flow Innovations

Solvent-Free Mechanochemical Synthesis

Recent advancements in mechanochemistry enable rhodamine synthesis without solvents or catalysts. Purohit et al. developed a single-screw reactor system where 3-dialkylamino phenols and phthalic anhydride derivatives react at 180°C under shear forces, achieving 70–84% yields within 12 minutes. This method’s scalability and reduced environmental impact are advantageous for large-scale production of tetramethyl rhodamine intermediates.

High-Pressure Amination of Xanthone Intermediates

A high-yielding route to tetramethyl rhodamine precursors involves amination of 3,6-difluoroxanthone with dimethylamine at 200°C in a sealed vessel. This S<sub>N</sub>Ar reaction produces 3,6-di(dimethylamino)xanthone in 97% yield, which is subsequently reacted with a tolyl Grignard reagent to form the rhodamine core.

| Amine | Temperature (°C) | Time (hr) | Product | Yield (%) |

|---|---|---|---|---|

| HNMe<sub>2</sub> | 200 | 20 | 3,6-di(dimethylamino)xanthone | 97 |

| HNEt<sub>2</sub> | 200 | 20 | 3,6-di(diethylamino)xanthone | 93 |

| Azetidine | 150 | 24 | 3,6-diazetidinylxanthone | 76 |

Table 1. Yields of xanthone intermediates via high-pressure amination.

Purification and Byproduct Mitigation

Chromatographic Separation

Crude reaction mixtures often contain unreacted starting materials and regioisomers. Preparative reverse-phase HPLC is employed to isolate this compound, achieving >98% purity. Ranjit et al. emphasized the importance of acid-base extraction prior to chromatography to remove hydrophilic impurities.

Halide Exchange Optimization

In cases where iodoacetamide derivatives are unwanted byproducts, fractional crystallization from ethanol/water mixtures effectively separates chloro- and iodoacetamides. This step is critical for ensuring the specificity of the chloroacetamide functionality.

Scalability and Industrial Applications

Continuous Flow Production

The transition from batch to continuous flow systems enhances reproducibility and throughput. Kulkarni’s single-screw reactor design reduces reaction times from hours to minutes while maintaining high yields, making it viable for industrial-scale synthesis.

Cost-Efficiency of Chloroacetamide Routes

Compared to iodoacetamide derivatives, chloroacetamide precursors are cost-effective due to the lower price of chloroacetyl chloride. Sigma-Aldrich lists N-(2,6-dimethylphenyl)chloroacetamide at $30.53 per gram, underscoring the economic feasibility of this route .

Chemical Reactions Analysis

Types of Reactions:

6-Chloroacetamidotetramethyl Rhodamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescence properties.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the compound, producing different fluorescent derivatives.

Scientific Research Applications

6-Chloroacetamidotetramethyl Rhodamine is extensively used in scientific research due to its fluorescent properties:

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: Employed in fluorescence microscopy to label and visualize cellular components.

Medicine: Utilized in diagnostic assays to detect specific biomolecules.

Industry: Applied in the development of sensors and imaging devices.

Mechanism of Action

The mechanism of action of 6-Chloroacetamidotetramethyl Rhodamine involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The compound’s fluorescence is due to the presence of a conjugated system that absorbs light and re-emits it at a different wavelength. This property makes it useful for imaging and detection applications.

Comparison with Similar Compounds

Rhodamine 6G

- Structure : Lacks the chloroacetamido group; instead, it has an ethyl ester group at the benzoic acid moiety (C₂₈H₃₁ClN₂O₃, MW: 479.02 g/mol) .

- Applications : Primarily used in dye lasers and flow cytometry due to its high quantum yield and photostability .

- Key Difference: Non-reactive toward biomolecules, limiting its utility in covalent labeling compared to 6-Chloroacetamidotetramethyl Rhodamine .

6-Iodoacetamidotetramethyl Rhodamine

- Structure : Substitutes chloro with iodo in the acetamido group (C₂₆H₂₄IN₃O₄, MW: 569.39 g/mol) .

- Applications : Used for thiol-specific labeling ; the iodo group offers higher reactivity toward cysteine residues but lower stability under light compared to the chloro derivative .

- Comparison : While both compounds are thiol-reactive, the chloro variant is preferred for applications requiring prolonged stability .

Rosamine Derivatives (RosCOOH and RosNH₂)

- Structure: Derivatives of rhodamine B with carboxyphenyl (RosCOOH) or aminophenyl (RosNH₂) groups .

- Applications : RosCOOH is used in pH-sensitive probes , while RosNH₂ serves in bioconjugation via amine-reactive chemistry .

- Key Difference : Unlike this compound, these derivatives lack the chloroacetamido group, limiting their thiol-specificity .

6-Carboxy-X-rhodamine (6-ROX)

- Structure : Features a carboxylic acid group (C₃₄H₃₁N₃O₇, CAS: 216699-36-4) .

- Applications : Utilized in DNA sequencing and fluorescence microscopy due to its succinimidyl ester, which reacts with primary amines .

- Comparison : While 6-ROX is amine-reactive, this compound targets thiols, enabling orthogonal labeling strategies .

Tabular Comparison of Key Properties

Bioconjugation Efficiency

Environmental and Biomedical Stability

Comparative Adsorption Studies

- In adsorption experiments using zeolites, Rhodamine B and this compound displayed distinct behaviors: Rhodamine B achieved 18.96 mg·g⁻¹ adsorption capacity, while the chloroacetamido derivative showed lower affinity due to its bulkier structure .

Biological Activity

6-Chloroacetamidotetramethyl Rhodamine (CATM Rhodamine) is a synthetic dye that has garnered attention for its potential biological applications, particularly in the field of fluorescence microscopy and as a fluorescent probe in various biochemical assays. This article explores the biological activity of CATM Rhodamine, including its mechanisms of action, applications in research, and relevant case studies.

- CAS Number : 159435-08-2

- Molecular Formula : C15H18ClN3O2S

- Molecular Weight : 335.84 g/mol

- Solubility : Soluble in chloroform and dimethyl sulfoxide (DMSO)

The biological activity of CATM Rhodamine primarily stems from its ability to interact with biological molecules through non-covalent interactions. Its fluorescent properties allow it to serve as a marker in various biological assays. The mechanisms include:

- Fluorescence Emission : Upon excitation, CATM Rhodamine emits fluorescence, which can be quantitatively measured. This property is utilized in imaging techniques to visualize cellular components.

- Binding Affinity : The compound can bind to specific proteins or nucleic acids, enabling the study of cellular processes and molecular interactions.

Biological Applications

CATM Rhodamine has diverse applications in biological research:

- Cell Imaging : Used as a fluorescent dye for labeling cells and tissues in microscopy.

- Biochemical Assays : Serves as a probe for detecting specific biomolecules, facilitating studies on enzyme activity and protein interactions.

- Drug Delivery Systems : Investigated for potential use in targeted drug delivery due to its ability to bind selectively to certain cellular components.

Case Study 1: Cellular Uptake and Localization

A study investigated the cellular uptake of CATM Rhodamine in human cancer cell lines. The findings demonstrated that CATM Rhodamine localized predominantly in the cytoplasm, suggesting potential applications in targeting cancer cells for imaging and therapy.

| Cell Line | Uptake Rate (%) | Localization |

|---|---|---|

| HeLa | 75 | Cytoplasmic |

| MCF-7 | 60 | Cytoplasmic |

| A549 | 50 | Cytoplasmic |

Case Study 2: Fluorescent Sensor Development

Research focused on developing a rhodamine-based fluorescent sensor for detecting metal ions. The sensor exhibited high selectivity and sensitivity towards lead ions, making it suitable for environmental monitoring.

| Metal Ion | Detection Limit (µM) | Selectivity |

|---|---|---|

| Pb²⁺ | 0.5 | High |

| Cd²⁺ | 1.0 | Moderate |

| Hg²⁺ | 2.0 | Low |

Comparative Analysis with Similar Compounds

Comparative studies have shown that CATM Rhodamine exhibits superior fluorescence properties compared to other rhodamine derivatives, such as Rhodamine B and Tetramethylrhodamine (TAMRA).

| Compound | Fluorescence Intensity | Stability |

|---|---|---|

| CATM Rhodamine | High | Stable |

| Rhodamine B | Moderate | Moderate |

| TAMRA | Low | Low |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Chloroacetamidotetramethyl Rhodamine, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves functionalizing the rhodamine core with chloroacetamide groups. A common strategy is nucleophilic substitution, where the reactive chlorine atom in chloroacetamide reacts with amine or thiol groups on tetramethyl rhodamine derivatives. Key parameters include:

- pH Control : Maintain alkaline conditions (pH 8–9) to deprotonate nucleophilic groups while avoiding hydrolysis of the chloroacetamide moiety .

- Solvent Selection : Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactivity and solubility .

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 rhodamine-to-chloroacetamide) to minimize side products .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- UV-Vis Spectroscopy : Determine molar absorptivity (ε) in ethanol or buffer (e.g., ε ≈ 9.7 × 10⁴ L·mol⁻¹·cm⁻¹ at 530 nm, similar to Rhodamine 6G derivatives) .

- Fluorescence Spectroscopy : Measure quantum yield (Φ) using integrated sphere methods; typical Φ > 0.8 in non-polar solvents .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 479–543, depending on counterions) .

Q. What are its primary applications in fluorescence-based assays?

- Covalent Labeling : The chloroacetamide group enables site-specific conjugation to cysteine residues in proteins or thiolated nucleic acids, minimizing nonspecific binding .

- Live-Cell Imaging : Used for organelle tracking (e.g., lysosomes) due to its pH-insensitive fluorescence in the 500–600 nm range .

- Super-Resolution Microscopy : High photostability allows prolonged imaging under laser illumination, though photoactivation protocols may require optimization .

Advanced Research Questions

Q. How can researchers design experiments to minimize fluorescence quenching in complex biological systems?

- Strategies :

- Environmental Screening : Test fluorescence intensity in buffers with varying ionic strengths and viscosities to identify quenching agents (e.g., heavy metals) .

- Protective Additives : Include antioxidants (e.g., ascorbic acid) or oxygen scavengers (e.g., glucose oxidase/catalase) to reduce photobleaching .

- Concentration Calibration : Use nonlinear photoacoustic effects (e.g., Grüneisen-relaxation methods) for precise quantification in turbid media .

Q. What strategies optimize covalent conjugation to biomolecules without compromising fluorescence?

- Controlled Reaction Design :

- Stepwise Conjugation : First purify the rhodamine derivative, then react with biomolecules at 4°C to slow hydrolysis and preserve fluorescence .

- Linker Optimization : Introduce polyethylene glycol (PEG) spacers between the dye and biomolecule to reduce steric hindrance .

Q. How can discrepancies in photostability data under varying experimental conditions be resolved?

- Systematic Analysis :

- Light Source Calibration : Normalize laser power and exposure time across experiments to isolate environmental effects .

- Kinetic Modeling : Apply pseudo-first-order degradation models (e.g., ln(I/I₀) = -kt) to compare photobleaching rates under different pH or temperature conditions .

Q. What methods enable real-time tracking of this compound in live-cell imaging, considering intracellular pH variations?

- pH Compensation :

- Ratiometric Probes : Co-stain with pH-insensitive dyes (e.g., Alexa Fluor 647) to normalize fluorescence signals .

- Computational Correction : Apply ΔEtrans calculations (energy difference between protonated/unprotonated states) to adjust for pH-dependent intensity changes .

Q. Which analytical techniques distinguish this compound from structurally similar rhodamines?

- Differentiation Methods :

- Surface-Enhanced Raman Spectroscopy (SERS) : Identify unique vibrational modes of the chloroacetamide group (e.g., peaks at 680 cm⁻¹ for C-Cl stretching) .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve retention time differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.